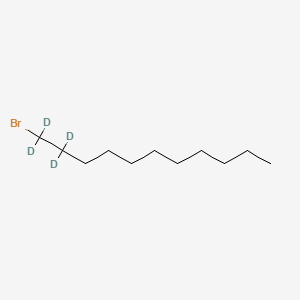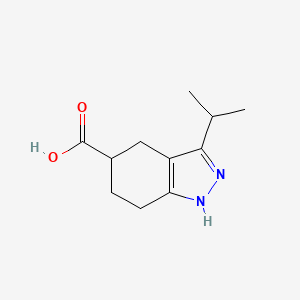
D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D,L-7-Aza-3-indolylglycine, Methyl Ester, Hydrochloride is a product used for proteomics research . Its molecular formula is C10H12ClN3O2 and it has a molecular weight of 241.67 .
Molecular Structure Analysis
The molecular structure of D,L-7-Aza-3-indolylglycine, Methyl Ester, Hydrochloride is represented by the molecular formula C10H12ClN3O2 . The molecular weight of this compound is 241.67 .Wissenschaftliche Forschungsanwendungen
Methyl Esters and Their Scientific Research Applications
Gene Expression Regulation
Methyl esters, such as 5-Aza-2′-deoxycytidine (AzaD), have been investigated for their roles in gene expression. AzaD is known for activating methylated and silenced genes by promoter demethylation. This compound's effects on gene expression are highly context-dependent, varying with the gene and environmental settings. AzaD's ability to regulate gene expression through mechanisms beyond promoter demethylation highlights the complex interplay between chemical compounds and genetic regulation (R. S. Seelan et al., 2018).
Modification of Biopolymers
The study of xylan derivatives has revealed the potential of methyl esters in modifying biopolymers to produce ethers and esters with specific properties. These chemical modifications pave the way for new materials with applications ranging from drug delivery to antimicrobial agents. The versatility of these compounds is demonstrated by their ability to form nanoparticles and modify paper strength, highlighting their broad applicability in materials science (K. Petzold-Welcke et al., 2014).
Catalysis in Chemical Synthesis
Methyl esters also play a crucial role in catalysis, specifically in the synthesis of fatty esters from renewable resources. Research in this area focuses on developing more selective solid catalysts to improve the efficiency and environmental sustainability of producing fatty acid esters of polyols. These advances have significant implications for industries such as food, detergents, and cosmetics, where these chemicals are used as emulsifiers (C. Márquez-Álvarez et al., 2004).
Biocompatibility and Medical Applications
The biocompatibility of poly (DL-lactic acid/glycine) copolymers has been extensively reviewed, focusing on their degradation mechanism, rate, and the foreign body reaction as a function of their composition and molecular weight. These materials, which include methyl ester groups, are of interest for medical applications due to their natural presence in the human body and the non-impairment of biocompatibility upon degradation. The research highlights the potential of these copolymers in various biomedical applications, including tissue engineering and drug delivery systems (J. Schakenraad & P. Dijkstra, 1991).
Eigenschaften
IUPAC Name |
methyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-15-10(14)8(11)7-5-13-9-6(7)3-2-4-12-9;/h2-5,8H,11H2,1H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRULKUGRGUSON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CNC2=C1C=CC=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677985 |
Source


|
| Record name | Methyl amino(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride | |
CAS RN |
1219429-37-4 |
Source


|
| Record name | Methyl amino(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B566708.png)

![GlcNAc beta(1-3)[GlcNAc beta(1-6)]GalNAc-alpha-Thr](/img/structure/B566711.png)
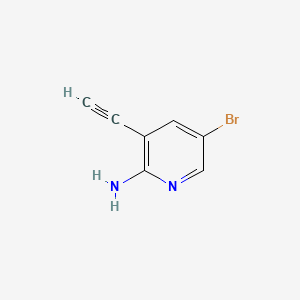

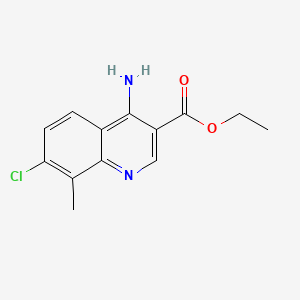
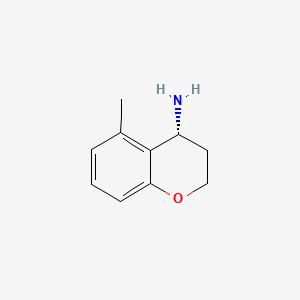
![tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B566719.png)
![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)
